Mesityl 2,4,6-trimethylbenzoate

Ester Hydrolysis Physical Organic Chemistry Steric Hindrance

Procure mesityl 2,4,6‑trimethylbenzoate (CAS 1504‑38‑7) for reliable access to a highly hindered ester with unique steric and electronic properties. With a proven 95% synthesis yield, this compound eliminates bottlenecks in multi‑step organic synthesis. Its well‑defined melting point (70.5‑71.5 °C) and high hydrophobicity (LogP 4.7562) make it ideal for mechanistic studies (e.g., probing alkyl‑oxygen fission) and advanced material development (liquid crystals). Available in research‑scale quantities with guaranteed purity and batch consistency, enabling reproducible results and cost‑efficient downstream processing.

Molecular Formula C19H22O2
Molecular Weight 282.4 g/mol
CAS No. 1504-38-7
Cat. No. B3047956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesityl 2,4,6-trimethylbenzoate
CAS1504-38-7
Molecular FormulaC19H22O2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(=O)OC2=C(C=C(C=C2C)C)C)C
InChIInChI=1S/C19H22O2/c1-11-7-13(3)17(14(4)8-11)19(20)21-18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3
InChIKeyFAWKUOSTOPFSTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mesityl 2,4,6-Trimethylbenzoate (CAS 1504-38-7) Procurement Guide: Sterically Hindered Aromatic Ester for Specialized Synthesis


Mesityl 2,4,6-trimethylbenzoate (CAS 1504-38-7) is a sterically hindered aromatic ester with the molecular formula C₁₉H₂₂O₂ and a molecular weight of 282.38 g/mol, characterized by a 2,4,6-trimethylbenzoyl moiety esterified with a 2,4,6-trimethylphenyl (mesityl) group . It is a solid at room temperature with a reported melting point of 70.5-71.5 °C and a density of 1.043±0.06 g/cm³ . The compound is primarily utilized as a research chemical and synthetic intermediate, particularly valued for its pronounced steric hindrance and hydrophobicity (LogP = 4.7562) [1].

Why Generic Ester Substitution Fails for Mesityl 2,4,6-Trimethylbenzoate (CAS 1504-38-7)


Generic substitution within the trimethylbenzoate ester class is not feasible due to the compound's unique steric environment and the quantifiable impact this has on its physical properties and reactivity. The presence of methyl groups at the 2, 4, and 6 positions on both the acid and alcohol components of the ester creates a highly hindered structure . This results in a distinct molecular geometry that confers a specific melting point (70.5-71.5 °C) , calculated LogP value (4.7562) [1], and a propensity for alternative hydrolysis mechanisms (alkyl-oxygen fission) compared to less hindered esters [2]. Substituting with a less hindered analog (e.g., methyl, ethyl, or phenyl 2,4,6-trimethylbenzoate) will alter the compound's steric bulk, hydrophobicity, and stability profile, directly impacting its performance in applications requiring these specific parameters, such as the stabilization of reactive intermediates or the synthesis of specific liquid crystal materials .

Quantitative Differentiation Evidence for Mesityl 2,4,6-Trimethylbenzoate (CAS 1504-38-7)


Enhanced Hydrolytic Stability and Alternative Fission Mechanism vs. Less Hindered Esters

The extreme steric hindrance in mesityl 2,4,6-trimethylbenzoate and its analogs is known to drastically alter hydrolysis pathways. For the related tert-butyl 2,4,6-trimethylbenzoate, the steric bulk prevents the standard acyl-oxygen fission mechanism and forces the hydrolysis to proceed via the less common alkyl-oxygen fission mechanism [1]. This alternative pathway is characterized by a significantly higher activation energy barrier of approximately 30 kcal/mol, compared to values typically observed for acyl-oxygen fission in less hindered esters [2].

Ester Hydrolysis Physical Organic Chemistry Steric Hindrance

Higher Yield in Specific Synthesis Protocol Compared to Generic Method

The synthesis of mesityl 2,4,6-trimethylbenzoate can be optimized using specialized procedures. The method reported by Kim and Lee in 1984 achieves a significantly higher yield of 95% for the target compound [1]. This stands in contrast to another reported synthesis route for the same compound, which yielded only approximately 23% under different conditions [2].

Synthetic Methodology Esterification Reaction Optimization

Quantifiable Difference in Physical Properties (Melting Point) vs. Common Analogs

The physical state and thermal behavior of mesityl 2,4,6-trimethylbenzoate differ markedly from less substituted analogs. The target compound is a solid at room temperature, with a melting point of 70.5-71.5 °C . In contrast, its precursor acid, 2,4,6-trimethylbenzoic acid, melts at a significantly higher temperature (152-155 °C) , while the simpler methyl 2,4,6-trimethylbenzoate is a liquid at room temperature .

Physical Chemistry Thermodynamics Material Science

Validated Chemical Identity via Multiple Spectral Libraries

The chemical identity of mesityl 2,4,6-trimethylbenzoate is rigorously established and can be verified through its inclusion in multiple authoritative spectral databases, including the Wiley Registry of Mass Spectral Data and the KnowItAll Mass Spectral Library [1]. The compound has documented 1H NMR and MS (GC) spectra available for direct comparison, providing a robust, data-driven method for confirming its identity and purity [1].

Analytical Chemistry Quality Control Spectroscopy

Procurement-Driven Application Scenarios for Mesityl 2,4,6-Trimethylbenzoate (CAS 1504-38-7)


Specialty Chemical Synthesis Requiring a Stable, High-Yield Precursor

In multi-step organic synthesis, the need for reliable and efficient access to key intermediates is paramount. As demonstrated by the 95% synthesis yield achievable for mesityl 2,4,6-trimethylbenzoate , procuring this compound from a vendor that employs an optimized route (or synthesizing it in-house using the high-yielding method) is essential. This ensures downstream reaction sequences are not bottlenecked by low-yielding steps and reduces the cost per gram of final product, directly supporting research budgets and timelines.

Mechanistic Studies of Hydrolysis in Sterically Hindered Systems

For physical organic chemists investigating reaction mechanisms, mesityl 2,4,6-trimethylbenzoate serves as a prime example of a highly hindered ester. Its procurement is necessary for experiments designed to probe the transition from acyl-oxygen to alkyl-oxygen fission pathways . The quantifiable high activation energy (~30 kcal/mol) for the hydrolysis of its tert-butyl analog provides a key benchmark against which other esters can be compared, making it an essential material for fundamental kinetics and mechanistic studies.

Development of Solid-State Materials and Liquid Crystal Precursors

The well-defined melting point of 70.5-71.5 °C and high LogP (4.7562) of mesityl 2,4,6-trimethylbenzoate make it a viable candidate for use as a building block in the development of advanced materials. Its solid state and hydrophobic nature are beneficial for applications such as the synthesis of liquid crystals , where it can serve as a key intermediate. The solid physical state at room temperature allows for precise handling and formulation, a distinct advantage over liquid analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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